molecular formula C15H20ClNO B2431286 2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide CAS No. 23459-41-8

2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide

Cat. No.: B2431286
CAS No.: 23459-41-8
M. Wt: 265.78
InChI Key: IITQKRYHVBAQKP-UHFFFAOYSA-N
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Description

2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide is an organic compound characterized by the presence of a chloro group, a cyclohexyl group, and a phenyl group attached to an acetamide moiety

Properties

IUPAC Name

2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c16-11-14(18)17-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13,15H,2,5-6,9-11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITQKRYHVBAQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with cyclohexyl(phenyl)methanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[cyclohexyl(phenyl)methyl]amine: Similar structure but with an amine group instead of an acetamide.

    2-chloro-N-[cyclohexyl(phenyl)methyl]thioacetamide: Contains a thioacetamide group instead of an acetamide.

Uniqueness

2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide, a compound with the molecular formula C15H20ClN, has garnered attention in recent years for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H20ClN
  • Molecular Weight : 265.78 g/mol
  • CAS Number : 23459-41-8

The compound features a chloro substituent on the acetamide group, which may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. A study evaluated various acetamide derivatives, including this compound, against different bacterial strains. The results showed promising antibacterial potential, particularly against biofilm-forming bacteria, outperforming standard antibiotics like cefadroxil at specific concentrations .

CompoundMinimum Inhibitory Concentration (MIC)Activity Level
This compound25 µg/mLModerate
Cefadroxil100 µg/mLStandard

Antiviral Activity

In vitro evaluations have also explored the potential of this compound as an inhibitor of viral replication. Preliminary findings suggest that it may inhibit SARS-CoV-2 protease activity, indicating a possible role in antiviral therapy development .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific enzyme targets through hydrogen bonding and hydrophobic interactions due to its structural characteristics. The presence of the chloro group may enhance binding affinity to certain receptors or enzymes involved in microbial resistance mechanisms.

Study on Antimicrobial Efficacy

A detailed investigation into the antimicrobial efficacy of this compound involved testing against both Gram-positive and Gram-negative bacteria. The study reported significant inhibition of growth in several strains, supporting its potential use as a therapeutic agent in treating infections caused by resistant bacteria.

Evaluation of Cytotoxicity

In vitro cytotoxicity assays were conducted using human cell lines to assess the safety profile of the compound. Results indicated that at concentrations up to 100 µM, there was no significant cytotoxic effect observed, suggesting a favorable selectivity index for therapeutic applications .

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